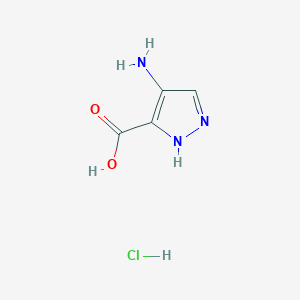

4-Amino-1H-pyrazole-3-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

4-amino-1H-pyrazole-5-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2.ClH/c5-2-1-6-7-3(2)4(8)9;/h1H,5H2,(H,6,7)(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCUMKBFRBYAOFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The conventional synthesis of 4-Amino-1H-pyrazole-3-carboxylic acid hydrochloride generally proceeds via the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The key steps and conditions are as follows:

Cyclization Reaction : Hydrazine derivatives react with α,β-unsaturated carbonyl compounds in solvents such as ethanol or methanol. The reaction often requires heating to promote cyclization and formation of the pyrazole ring.

Reaction Environment : The reaction can be performed under acidic or basic conditions depending on the precursor's nature and desired yield. Acidic conditions often involve hydrochloric acid, which also facilitates the formation of the hydrochloride salt of the product.

Solvent Choice : Common solvents include ethanol, methanol, or mixtures with water. These solvents provide a medium for reactant dissolution and influence reaction kinetics and product crystallinity.

Temperature and Time : Reaction temperatures typically range from ambient to reflux conditions (around 60–80°C), with reaction times varying from several hours to overnight to ensure completion.

Industrial Production Methods

For large-scale production, modifications to the laboratory methods are necessary to improve yield, purity, and process efficiency:

Continuous Flow Reactors : Use of continuous flow technology allows better control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced yield and product purity.

Optimization of Parameters : Industrial processes optimize catalyst concentration, reaction temperature, and pressure to maximize throughput and minimize by-products.

Purification : Crystallization techniques, often involving recrystallization from alcohol-water mixtures, are employed to obtain high-purity hydrochloride salt.

Detailed Reaction Analysis

The preparation involves several types of chemical transformations:

| Reaction Type | Description | Common Reagents/Conditions | Major Products |

|---|---|---|---|

| Cyclization | Formation of pyrazole ring via reaction of hydrazine with α,β-unsaturated carbonyls | Acidic/basic medium, heating, ethanol/methanol solvent | 4-Amino-1H-pyrazole-3-carboxylic acid hydrochloride |

| Oxidation | Conversion to oxidized pyrazole derivatives | Potassium permanganate, hydrogen peroxide | Pyrazole-3-carboxylic acids |

| Reduction | Formation of amino-substituted pyrazoles | Sodium borohydride, lithium aluminum hydride | Amino-pyrazoles |

| Substitution | Introduction of functional groups on pyrazole ring | Halogenated reagents, strong bases like sodium hydride | Functionalized pyrazole derivatives |

Representative Laboratory Procedure

A typical laboratory synthesis involves:

Starting Materials : Hydrazine hydrate and an α,β-unsaturated carbonyl compound are dissolved in ethanol.

Reaction : The mixture is heated under reflux for several hours to facilitate cyclization.

Formation of Hydrochloride Salt : After completion, the reaction mixture is cooled, and hydrochloric acid is added dropwise to precipitate the hydrochloride salt of 4-Amino-1H-pyrazole-3-carboxylic acid.

Isolation and Purification : The precipitate is filtered, washed with cold ethanol or water, and dried under vacuum.

Industrial-Scale Synthesis Example (Adapted from Analogous Pyrazole Derivatives)

While specific industrial procedures for 4-Amino-1H-pyrazole-3-carboxylic acid hydrochloride are scarce, related pyrazole carboxylic acids have been prepared via:

Step 1: Substitution/Hydrolysis Reaction

Dissolving α,β-unsaturated ester and acid-binding agent in organic solvent, followed by dropwise addition of acyl halide at low temperature, then alkaline hydrolysis to form an α-acyl intermediate.Step 2: Condensation/Cyclization Reaction

Addition of a catalyst (e.g., sodium iodide or potassium iodide) and reaction with hydrazine aqueous solution under controlled temperature and pressure to cyclize and form crude pyrazole product.Purification

Acidification to precipitate the crude product, followed by recrystallization from alcohol-water mixtures (e.g., 40% ethanol aqueous solution) to obtain high-purity hydrochloride salt.

This approach yields high purity (>99%) and good yield (~75%), with control over isomer ratios and impurities.

Data Table: Summary of Preparation Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Starting Materials | Hydrazine derivatives, α,β-unsaturated carbonyls | α,β-unsaturated esters, acyl halides, hydrazine |

| Solvent | Ethanol, methanol | Organic solvents (ethanol, methanol), water mixtures |

| Reaction Temperature | 60–80°C (reflux) | Controlled temperature (low to moderate, e.g., 20–80°C) |

| Reaction Time | Several hours to overnight | Optimized for continuous flow (minutes to hours) |

| Catalyst | None or acid/base | Sodium iodide, potassium iodide, acid/base catalysts |

| Purification Method | Filtration, recrystallization | Acidification, filtration, recrystallization |

| Yield | Moderate to high (50–70%) | High (up to 75%) |

| Purity | Moderate (may require multiple recrystallizations) | High (>99%) |

Research Findings and Notes

The compound is relatively stable under standard laboratory conditions but can degrade under extreme pH or temperature, necessitating controlled reaction environments.

Optimization of reaction parameters, including solvent choice, temperature, and catalyst presence, significantly affects yield and purity.

Industrial methods emphasize reducing isomer impurities and improving crystallization techniques to achieve pharmaceutical-grade material.

The hydrochloride salt form is preferred for its enhanced solubility and stability, particularly relevant for biochemical applications.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1H-pyrazole-3-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can lead to the formation of amino-substituted pyrazoles.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Halogenated reagents and strong bases like sodium hydride are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole-3-carboxylic acids, while reduction can produce amino-pyrazoles .

Scientific Research Applications

Organic Chemistry

4-Amino-1H-pyrazole-3-carboxylic acid hydrochloride serves as a versatile building block in organic synthesis. Its pyrazole moiety is critical for developing various derivatives that have potential applications in different chemical contexts:

- Synthesis of Pyrazole Derivatives : The compound acts as a precursor for synthesizing more complex pyrazole-based compounds, which are essential in creating pharmaceuticals and agrochemicals.

Pharmacology

The pharmacological potential of 4-amino-1H-pyrazole-3-carboxylic acid hydrochloride is significant, particularly due to its biological activity:

- Anticancer Activity : Research indicates that derivatives of this compound exhibit potent activity against Acute Myeloid Leukemia (AML). For instance, modifications to the structure have led to novel compounds that show improved efficacy against FLT3 and CDK2/4 kinases, which are crucial targets in cancer therapy.

- Antifungal Properties : The compound has shown promise in antifungal applications, with structural analogs being evaluated for their effectiveness against various fungal pathogens .

Medical Oncology

In the realm of oncology, 4-amino-1H-pyrazole-3-carboxylic acid hydrochloride has been explored for its therapeutic potential:

- FLT3 Inhibition : Specific derivatives have been synthesized to enhance inhibition of FLT3, a receptor tyrosine kinase involved in cell proliferation and survival. For example, one derivative demonstrated an IC50 value of 0.089 nM against FLT3, indicating strong inhibitory activity compared to existing treatments.

Data Tables

Case Study 1: Synthesis and Activity Against AML

A study focused on synthesizing novel derivatives of 4-amino-1H-pyrazole-3-carboxylic acid hydrochloride showed that specific modifications significantly enhanced their potency against AML cell lines. The research highlighted the structure-activity relationship (SAR) that guided the design of these compounds.

Case Study 2: Antifungal Efficacy

Another investigation examined the antifungal properties of pyrazole derivatives derived from 4-amino-1H-pyrazole-3-carboxylic acid hydrochloride. The results indicated promising activity against Candida species, suggesting potential for therapeutic development in treating fungal infections.

Mechanism of Action

The mechanism of action of 4-Amino-1H-pyrazole-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzyme, leading to various biological effects. The compound may also interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Functional Group Variations

4-Amino-1H-pyrazole-3-carboxylic Acid (Free Acid)

- Molecular Formula : C₄H₅N₃O₂

- Molecular Weight : 128.10 g/mol

- Key Differences : Lacks the hydrochloride counterion, resulting in lower water solubility. Often used as a precursor for salt formation or further derivatization .

Methyl 4-Amino-1H-pyrazole-5-carboxylate Hydrochloride

- Molecular Formula : C₅H₈ClN₃O₂

- Molecular Weight : 177.59 g/mol

- Key Differences : Contains a methyl ester group at position 5 instead of a carboxylic acid. The esterification reduces polarity, altering solubility and reactivity in organic synthesis .

4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide Hydrochloride

- Molecular Formula : C₈H₁₅ClN₄O

- Molecular Weight : 218.69 g/mol

- Key Differences: Incorporates a carboxamide group at position 5 and a propyl substituent at position 3.

Structural Analogues with Extended Rings

3-Cyclohexylindeno[3,2-c]pyrazol-4-hydrazone

- Molecular Formula : C₁₆H₁₈N₄

- Molecular Weight : 266.35 g/mol

- Key Differences: Features a fused indenopyrazole ring system and a hydrazone group.

Solubility and Stability

- 4-Amino-1H-pyrazole-3-carboxylic acid hydrochloride: Highly water-soluble due to ionic character; stable under refrigeration .

- Free Acid (C₄H₅N₃O₂) : Requires polar aprotic solvents (e.g., DMF) for dissolution; prone to degradation under acidic conditions .

- Methyl Ester Hydrochloride: Moderately soluble in methanol or dichloromethane; ester group hydrolyzes under basic conditions .

Comparative Bioactivity

- 4-Amino-1H-pyrazole-3-carboxylic acid hydrochloride: Demonstrated moderate inhibitory activity against SARS-CoV-2 3CLpro (IC₅₀ ~50 µM) in preliminary assays .

- Carboxamide Derivatives : Show enhanced selectivity for bacterial enzymes (e.g., DNA gyrase) due to improved membrane permeability .

Biological Activity

4-Amino-1H-pyrazole-3-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article provides a comprehensive overview of its biochemical properties, molecular mechanisms, and applications in various fields, supported by data tables and relevant case studies.

4-Amino-1H-pyrazole-3-carboxylic acid hydrochloride exhibits several key biochemical properties that contribute to its biological activity:

- Enzyme Inhibition : This compound acts as an inhibitor of xanthine oxidase, which is crucial for the metabolism of purines. By inhibiting this enzyme, it reduces uric acid production, making it potentially useful in treating conditions like gout .

- Antiproliferative Effects : In cancer research, it has shown the ability to inhibit cell proliferation by interfering with critical signaling pathways such as the MAPK pathway .

Molecular Mechanisms

The biological activity of 4-Amino-1H-pyrazole-3-carboxylic acid hydrochloride can be attributed to several molecular mechanisms:

- Enzyme Binding : The compound binds to the active sites of various enzymes, forming stable enzyme-inhibitor complexes. For instance, its interaction with xanthine oxidase prevents the conversion of hypoxanthine to uric acid .

- Cell Signaling Modulation : It influences cellular signaling pathways by modulating the activity of kinases and other signaling molecules, leading to altered gene expression and cellular responses .

Case Studies and Findings

- Antitumor Activity : A study demonstrated that pyrazole derivatives, including 4-Amino-1H-pyrazole-3-carboxylic acid hydrochloride, exhibited significant antitumor activity against various cancer cell lines. The structure-activity relationship (SAR) highlighted that modifications on the pyrazole ring could enhance potency against specific cancer targets .

- Antimicrobial Properties : The compound has shown moderate antifungal and antibacterial activities in vitro. For example, derivatives were tested against several phytopathogenic fungi, yielding promising results that indicate potential applications in agriculture .

- HIV Inhibition : Research on related pyrazole compounds indicated that they could inhibit HIV replication without exhibiting toxicity to host cells. This suggests a potential role for 4-Amino-1H-pyrazole-3-carboxylic acid hydrochloride in antiviral drug development .

Data Tables

The following table summarizes key findings related to the biological activity of 4-Amino-1H-pyrazole-3-carboxylic acid hydrochloride:

Q & A

Basic Question: What are the standard synthetic routes for 4-Amino-1H-pyrazole-3-carboxylic acid hydrochloride, and how are intermediates characterized?

Methodological Answer:

The synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters or via functionalization of pre-formed pyrazole cores. For example, derivatives like 3-methyl-4-(6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-1H-pyrrole-2-carboxylic acid (283) are synthesized using nucleophilic substitution or amide coupling reactions under inert conditions . Intermediates are characterized via 1H NMR (e.g., δ 13.99 ppm for NH protons in DMSO-d6) and LCMS (e.g., ESIMS m/z 311.1 for molecular ion confirmation) . Purity is validated using HPLC (>97%) and elemental analysis .

Basic Question: What spectroscopic techniques are critical for confirming the structure of this compound and its derivatives?

Methodological Answer:

- 1H NMR : Key signals include NH protons (δ 11–14 ppm in DMSO-d6) and aromatic protons (e.g., δ 7.57 ppm for pyrazole C-H) . Splitting patterns (e.g., doublets with J = 8.4 Hz) confirm substitution patterns.

- LCMS/ESIMS : Used to verify molecular weight (e.g., m/z 311.1 for derivative 283) and detect impurities .

- X-ray crystallography : For unambiguous structural confirmation, as demonstrated for analogs like 5-amino-3-anilino-1H-pyrazole-4-carbonitrile (space group P21/c, R factor = 0.033) .

Basic Question: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation of fine powders .

- Storage : Store in airtight containers at room temperature (RT) or with desiccants to prevent hydrolysis .

- Emergency Measures : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes .

Advanced Question: How can synthetic yields be optimized for hydrochloride salt formation?

Methodological Answer:

- Salt Formation : Use stoichiometric HCl in anhydrous ethanol under reflux. Monitor pH to ensure complete protonation of the amino group.

- Purification : Recrystallize from ethanol/water mixtures (e.g., 94% yield achieved for derivative 283 via solvent gradient crystallization) .

- Reaction Monitoring : Employ TLC (silica gel, ethyl acetate/hexane) or in-situ IR to track reaction progress .

Advanced Question: How can researchers design bioactive analogs of this compound?

Methodological Answer:

- Core Modifications : Introduce substituents at the pyrazole C-3/C-5 positions (e.g., trifluoromethyl or chloro groups) to enhance lipophilicity and target binding .

- Biological Evaluation : Test analogs for kinase inhibition (e.g., using ATP-binding assays) or antiproliferative activity (e.g., MTT assays on cancer cell lines) .

- SAR Studies : Compare derivatives like N-(piperidinyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide for receptor selectivity .

Advanced Question: How should researchers address stability and decomposition during storage?

Methodological Answer:

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Common degradation products include hydrolyzed carboxylic acids .

- Storage Conditions : Use amber vials to prevent photodegradation. For long-term storage, lyophilize and store at -20°C under argon .

- Buffer Compatibility : Avoid aqueous solutions at extreme pH (>10 or <2), which promote hydrolysis of the pyrazole ring .

Advanced Question: What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

- Assay Standardization : Use identical cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., doxorubicin) to normalize results .

- Metabolic Stability : Test compounds in liver microsomes (human/rat) to account for species-specific metabolism differences .

- Data Reconciliation : Apply multivariate analysis (e.g., PCA) to isolate variables like logP or hydrogen-bonding capacity that correlate with activity .

Advanced Question: How is X-ray crystallography utilized to validate novel derivatives?

Methodological Answer:

- Crystal Growth : Use slow evaporation from DMSO/water mixtures. For example, 5-amino-3-anilino-1H-pyrazole-4-carbonitrile crystallized in the orthorhombic system (Z = 4) with a data-to-parameter ratio of 19.6 .

- Refinement : Apply SHELXL-97 for structure solution. Key metrics include R factor (<0.05) and mean C-C bond length deviation (0.002 Å) .

- Hydrogen Bonding Analysis : Identify interactions like N-H···O (2.8–3.2 Å) to confirm tautomeric forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.